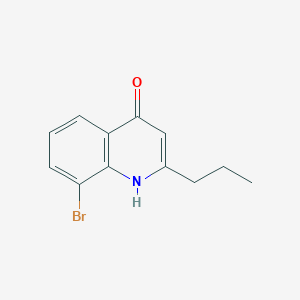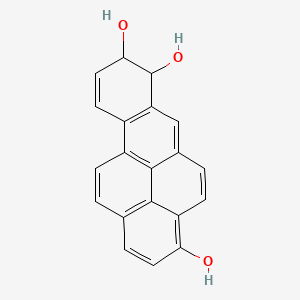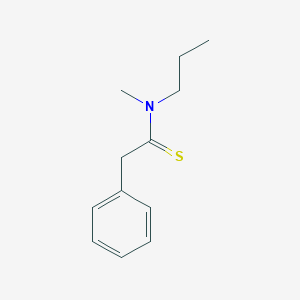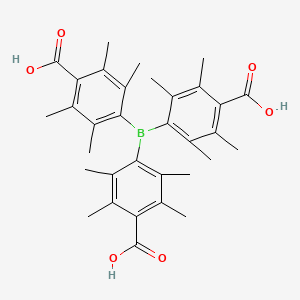
4,4',4"-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) is a complex organic compound with the molecular formula C33H39BO6 This compound is characterized by its three benzoic acid groups attached to a central boron atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) typically involves the reaction of tris(4-bromo-2,3,5,6-tetramethylphenyl)borane with carbon dioxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’'-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
4,4’,4’'-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its derivatives are explored for their potential as drug delivery agents and in diagnostic imaging.
Industry: The compound is used in the development of advanced materials, such as catalysts and sensors.
Mecanismo De Acción
The mechanism by which 4,4’,4’'-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) exerts its effects depends on its application. In BNCT, for example, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying the cancer cells. The molecular targets and pathways involved vary based on the specific use of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-carboxyphenyl)borane: Similar structure but with different substituents on the aromatic rings.
Tris(3,5-dimethylphenyl)borane: Another borane derivative with different methyl group positions.
Uniqueness
4,4’,4’'-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) is unique due to its specific arrangement of methyl groups and carboxylic acid functionalities, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized materials and in medical applications.
Propiedades
Fórmula molecular |
C33H39BO6 |
|---|---|
Peso molecular |
542.5 g/mol |
Nombre IUPAC |
4-bis(4-carboxy-2,3,5,6-tetramethylphenyl)boranyl-2,3,5,6-tetramethylbenzoic acid |
InChI |
InChI=1S/C33H39BO6/c1-13-19(7)28(20(8)14(2)25(13)31(35)36)34(29-21(9)15(3)26(32(37)38)16(4)22(29)10)30-23(11)17(5)27(33(39)40)18(6)24(30)12/h1-12H3,(H,35,36)(H,37,38)(H,39,40) |
Clave InChI |
QSWRTJBKFZTNFU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C(=C1C)C)C(=O)O)C)C)(C2=C(C(=C(C(=C2C)C)C(=O)O)C)C)C3=C(C(=C(C(=C3C)C)C(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



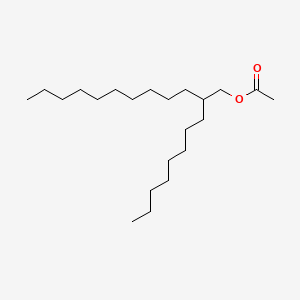

![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate](/img/structure/B15347585.png)
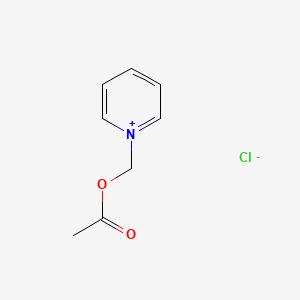
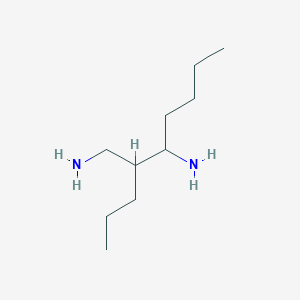

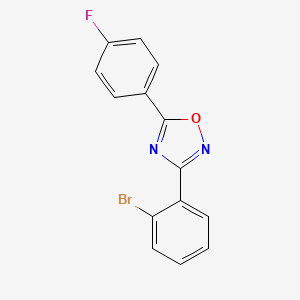
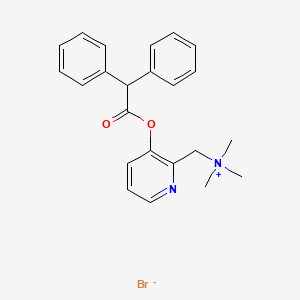
![[2,5-bis[4-(9,9-dimethylacridin-10-yl)phenyl]-4-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B15347613.png)
